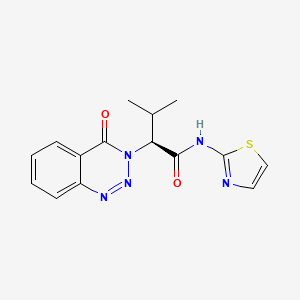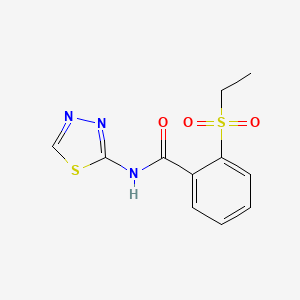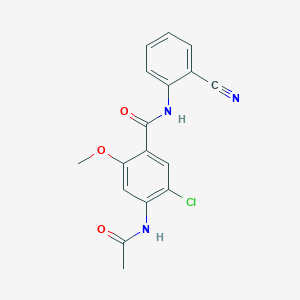![molecular formula C21H29N3O3 B11162164 1-cyclohexyl-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11162164.png)
1-cyclohexyl-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOHEXYL-5-OXO-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring, a cyclohexyl group, and a carbamoyl phenyl group
Preparation Methods
The synthesis of 1-CYCLOHEXYL-5-OXO-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through various methods such as cyclization of appropriate precursors. The cyclohexyl group is introduced via alkylation reactions, and the carbamoyl phenyl group is attached through amide bond formation. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-CYCLOHEXYL-5-OXO-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-CYCLOHEXYL-5-OXO-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-CYCLOHEXYL-5-OXO-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE include other pyrrolidine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of 1-CYCLOHEXYL-5-OXO-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H29N3O3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-cyclohexyl-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)22-21(27)17-10-6-7-11-18(17)23-20(26)15-12-19(25)24(13-15)16-8-4-3-5-9-16/h6-7,10-11,14-16H,3-5,8-9,12-13H2,1-2H3,(H,22,27)(H,23,26) |
InChI Key |
WNLXHOAVRFYIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline](/img/structure/B11162084.png)
![1-(2-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11162089.png)
![8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11162114.png)

![3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11162124.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162133.png)


![7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11162153.png)
![4-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11162155.png)

![N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11162168.png)
![1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162172.png)
![1-butyl-N-{4-[(4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162182.png)
